molecular formula C12H7F3N4O3 B2581443 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-12-4

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2581443
CAS RN: 318469-12-4
M. Wt: 312.208
InChI Key: SNCYPGFTYJMROO-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1M5N3TPC) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a colorless and odorless crystalline solid with a melting point of 124-125°C. 1M5N3TPC has been found to possess a wide range of properties, including a high solubility in water, good thermal stability, and a low vapor pressure. Its chemical structure consists of a pyrazole ring, which is a five-membered ring containing nitrogen and carbon, and a nitrophenoxy group attached to the pyrazole ring.

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

  • Crystal Structure Studies : The compound's crystal structure has been a subject of study, providing insights into its molecular arrangement and interactions. For example, Liu et al. (2013) investigated the crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, revealing details about its molecular configuration (Liu, Chen, Sun, & Wu, 2013).

  • Mechanistic Investigations : Understanding the reaction mechanisms involving such compounds is vital for developing new synthetic methods and applications. For instance, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed, contributing to the knowledge of its chemical behavior (Liu et al., 2013).

Synthesis and Structural Analysis

  • Synthesis Techniques : Al-Azmi and Shalaby (2018) described a green, fast, and straightforward procedure for synthesizing similar compounds, highlighting the importance of efficient synthetic routes (Al-Azmi & Shalaby, 2018).

  • Structural Confirmation : Various spectroscopic studies, such as IR, NMR, HRMS, and UV–vis spectroscopy, in addition to X-ray single-crystal determination, have been used to confirm the structure of these compounds (Al-Azmi & Shalaby, 2018).

Biological and Antiviral Activities

  • Antiviral Evaluation : Shamroukh et al. (2007) synthesized novel derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine for antiviral evaluation, suggesting potential applications in medical research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

  • Biological Activity Screening : These compounds have been studied for their biological activities, such as antibacterial, antifungal, and cytotoxic effects against specific cell lines, demonstrating their potential in pharmacology and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).

Chemical Modification and Novel Analogs

  • Chemical Modification Studies : Berry et al. (1994) modified the 4-nitrile group in a related compound, leading to the synthesis of novel adenosine analogs and contributing to the field of medicinal chemistry (Berry, Wotring, Drach, & Townsend, 1994).

  • Development of Novel Derivatives : The exploration of novel derivatives and analogs of such compounds broadens the scope of their potential applications in various scientific fields, including pharmaceuticals and materials science.

properties

IUPAC Name

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYPGFTYJMROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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